5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
Description
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile is a heterocyclic compound featuring an isoxazole core substituted with a cyano group at position 4, a phenyl group at position 3, and a vinyl-linked 4-chloroaniline moiety at position 3. Its molecular formula is C₁₈H₁₂ClN₃O, with a molecular weight of 321.77 g/mol and CAS number 303995-71-3 . Crystallographic studies on related compounds (e.g., ) suggest that such molecules often exhibit intramolecular hydrogen bonding (e.g., N–H···S or N–H···O), stabilizing their conformations .
Properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-14-6-8-15(9-7-14)21-11-10-17-16(12-20)18(22-23-17)13-4-2-1-3-5-13/h1-11,21H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFESDTRHPLIIEN-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific synthetic routes and reaction conditions can vary, but common methods include the use of reagents such as chloroaniline, phenylacetylene, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chloroanilino group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
The compound 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Anticancer Activity
One of the primary applications of this compound is in the field of cancer research. Studies have indicated that compounds containing isoxazole moieties exhibit significant anticancer properties. For instance, derivatives of isoxazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study investigating the cytotoxic effects of this compound on human breast cancer cells demonstrated a dose-dependent inhibition of cell growth. The results indicated that at higher concentrations, the compound significantly reduced cell viability compared to control groups, suggesting its potential as a therapeutic agent against breast cancer.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain isoxazole derivatives possess broad-spectrum antimicrobial effects, which could be beneficial in treating infections caused by resistant strains of bacteria.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL |
Neurological Research
Recent studies have explored the neuroprotective effects of isoxazole derivatives. The compound may exhibit potential in mitigating neurodegenerative diseases by acting on specific neurotransmitter systems or pathways involved in neuroinflammation.
Case Study:
In an experimental model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition. These findings suggest a possible role for the compound in neuroprotection and cognitive enhancement.
Agricultural Applications
Beyond medicinal uses, there is emerging interest in the application of this compound as a pesticide or herbicide. The structural characteristics of isoxazoles make them suitable candidates for developing agrochemicals with specific action mechanisms against pests.
Data Table: Herbicidal Activity
| Compound | Target Weed | Effective Dose (g/ha) |
|---|---|---|
| This compound | Amaranthus retroflexus | 200 |
| Echinochloa crus-galli | 150 |
Mechanism of Action
The mechanism of action of 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Substituent Variations on the Anilino Group
Key analogs differ in the substituents on the anilino moiety or the isoxazole core (Table 1). These modifications alter electronic properties, steric bulk, and intermolecular interactions:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Target Compound | 4-Cl | C₁₈H₁₂ClN₃O | 321.77 | 303995-71-3 |
| 5-[2-(4-Methoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile | 4-OCH₃ | C₁₉H₁₅N₃O₂ | 317.35 | 303995-74-6 |
| 5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile | 3-SCH₃ | C₁₉H₁₅N₃OS | 333.41 | 303995-78-0 |
| 5-[2-(3-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile | 3-Cl (anilino), 2-Cl (phenyl) | C₁₈H₁₁Cl₂N₃O | 356.21 | Not provided |
Key Observations :
- Conversely, the 3-methylsulfanyl group (R = SCH₃) adds a moderately electron-donating sulfur atom, which may enhance lipophilicity .
Heterocycle Modifications: Isoxazole vs. Isothiazole
Replacing the isoxazole oxygen with sulfur yields 5-[2-(4-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile (CAS 1164507-55-4, C₁₃H₁₀ClN₃S₂, MW 316.83) .
- Biological Implications: Isothiazoles are known for diverse bioactivities, including antimicrobial properties, suggesting this analog may exhibit distinct pharmacological profiles compared to the isoxazole-based target compound .
Hydrogen Bonding and Crystallographic Behavior
- Intramolecular Stabilization: highlights that analogous compounds (e.g., n-undecyl derivatives) form intramolecular N–H···S hydrogen bonds, which stabilize their envelope-like conformations. For the target compound, the cyano group may act as a hydrogen bond acceptor, influencing crystal packing .
- Crystallography Tools: Structural analyses of these compounds rely on software like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as noted in –4 .
Biological Activity
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile, commonly referred to as its chemical name or by its CAS number (303995-71-3), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15ClN4O
- Molecular Weight : 321.77 g/mol
- CAS Number : 303995-71-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, showcasing its potential as a therapeutic agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to determine the effectiveness of this compound against different cancer cell lines. The following table summarizes some key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | <1.0 | Induction of apoptosis via mitochondrial pathways |
| A549 (Lung cancer) | 3.14 | Inhibition of cell proliferation |
| MCF-7 (Breast cancer) | 0.019 | Activation of caspase pathways |
The compound's anticancer activity is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it triggers mitochondrial pathways leading to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. For instance, in HeLa cells, treatment with the compound resulted in increased levels of cleaved caspase-3, indicating activation of the apoptotic cascade .
Case Studies
-
HeLa Cell Line Study :
- In a study assessing the cytotoxic effects on HeLa cells, it was found that this compound had an IC50 value significantly below 1 µM, demonstrating potent cytotoxicity. The mechanism involved apoptosis mediated through mitochondrial pathways, as evidenced by increased levels of cleaved caspase-3 and alterations in Bcl-2 family protein expressions .
-
A549 Cell Line Study :
- Another investigation focused on A549 lung carcinoma cells showed that the compound exhibited an IC50 value of 3.14 µM. The study highlighted the compound's potential to inhibit cell growth and induce apoptosis through a mechanism involving reactive oxygen species (ROS) generation and subsequent mitochondrial dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
